molecular formula C24H22O6 B11154174 2-(2,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

2-(2,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

Cat. No.: B11154174
M. Wt: 406.4 g/mol
InChI Key: BHWONFBKMADFCP-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound belonging to the class of pyranochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with resorcinol, which reacts with 3-chloropropanoic acid to form 7-hydroxychroman-4-one.

    Intermediate Formation: The intermediate 7-hydroxychroman-4-one undergoes a reaction with 2-methylbut-3-yn-2-ol, leading to the formation of 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one.

    Cyclization: The obtained compound undergoes cyclization through a Claisen rearrangement by heating in dimethylformamide (DMF) to afford 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one.

    Final Product: The final step involves the reaction of the cyclized product with various aromatic aldehydes to yield the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyranochromenes: Compounds like 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one share a similar core structure.

    Flavonoids: Natural compounds with similar structural motifs and biological activities.

Uniqueness

2-(2,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione

InChI

InChI=1S/C24H22O6/c1-12-9-20-22(14-5-4-6-15(14)24(26)30-20)23-21(12)17(25)11-19(29-23)16-10-13(27-2)7-8-18(16)28-3/h7-10,19H,4-6,11H2,1-3H3

InChI Key

BHWONFBKMADFCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=C(C=CC(=C5)OC)OC

Origin of Product

United States

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